5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
CAS No.:
Cat. No.: VC15901968
Molecular Formula: C14H9ClN2O3
Molecular Weight: 288.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2O3 |
|---|---|
| Molecular Weight | 288.68 g/mol |
| IUPAC Name | 5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
| Standard InChI | InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3 |
| Standard InChI Key | PCNOQAJZQMDKED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl |
Introduction
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a complex organic compound with a molecular formula of C14H9ClN2O3 and a molecular weight of approximately 288.69 g/mol . It belongs to the class of heterocyclic compounds, specifically isoxazoles, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound features a unique structure that includes a chlorophenyl amino group and a methyl group, contributing to its distinct chemical and biological properties.
Synthesis and Reactions
The synthesis of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione typically involves multi-step organic reactions. The specific synthetic routes can vary based on available reagents and desired yields. Catalysts and solvents play a crucial role in the efficiency and outcome of each reaction step.
Biological Activity and Potential Applications
Preliminary studies indicate that 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione may inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity. This compound has potential applications in medicinal chemistry, particularly in drug development targeting cancer therapies.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-3-(4-chlorophenyl)isoxazole | C9H7ClN2O | Contains an amino group; simpler structure |
| 5-(2-Chlorophenyl)amino-3-methylbenzo[c]isoxazole | C14H9ClN2O3 | Similar chlorophenyl amino group; different position |
| 5-(4-Chlorophenyl)amino-3-methylbenzo[c]isoxazole-4,7-dione | C14H9ClN2O3 | Different chlorophenyl position |
What sets 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione apart is its specific arrangement of functional groups and its potential for targeted biological activity against cancer cells.
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